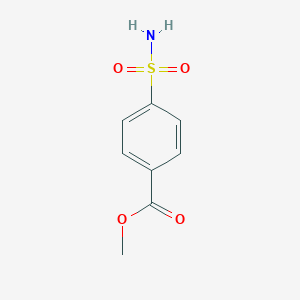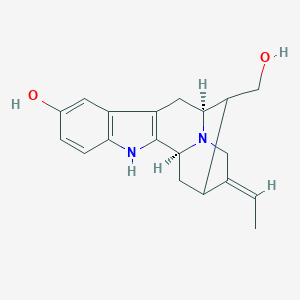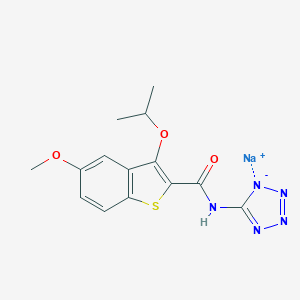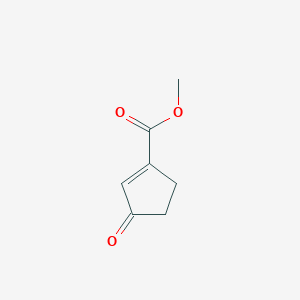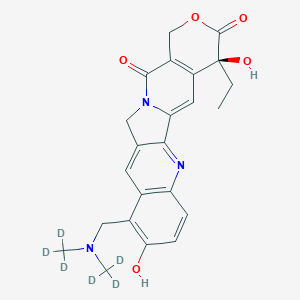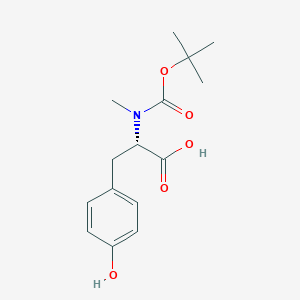
Boc-N-Me-Tyr-OH
概要
説明
N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine: (Boc-N-Me-Tyr-OH) is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a methyl group on the nitrogen atom.
科学的研究の応用
Boc-N-Me-Tyr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Enzyme Studies: Employed in the study of enzyme kinetics and mechanisms.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
作用機序
Target of Action
Boc-N-Me-Tyr-OH, also known as Boc-MeTyr-OH, is a derivative of the amino acid tyrosine . Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .
Biochemical Pathways
Amino acids and their derivatives, including tyrosine derivatives like this compound, are known to play key roles in various biochemical pathways . They can act as precursors for the synthesis of monoamine neurotransmitters, including catecholamines and 5-hydroxytryptamine . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Tyr-OH typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl group. This is achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The methylation of the nitrogen atom is then carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often performed using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is removed using trifluoroacetic acid, and the peptide is cleaved from the resin using strong acids like hydrogen fluoride .
化学反応の分析
Types of Reactions: Boc-N-Me-Tyr-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, hydroxybenzotriazole.
Major Products:
Deprotection: N-methyl-L-tyrosine.
Coupling: Peptides containing N-methyl-L-tyrosine residues.
類似化合物との比較
N-α-tert-Butoxycarbonyl-L-tyrosine (Boc-Tyr-OH): Similar structure but lacks the methyl group on the nitrogen atom.
N-α-tert-Butoxycarbonyl-O-methyl-L-tyrosine (Boc-Tyr(Me)-OH): Similar structure but has a methyl group on the oxygen atom of the phenol ring.
N-α-tert-Butoxycarbonyl-N-methyl-L-tyrosine benzyl ester (Boc-N-Me-Tyr(Bzl)-OH): Similar structure but has a benzyl ester group instead of a free carboxyl group.
Uniqueness: Boc-N-Me-Tyr-OH is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides stability during peptide synthesis and allows for the incorporation of N-methyl-L-tyrosine into peptide chains, which can influence the biological activity and stability of the resulting peptides .
特性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVBZIOLJVJCLT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427193 | |
| Record name | Boc-N-Me-Tyr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82038-34-4 | |
| Record name | Boc-N-Me-Tyr-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
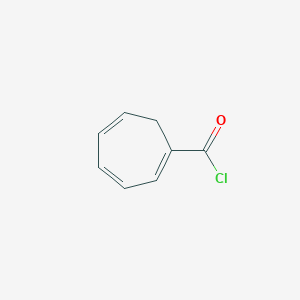
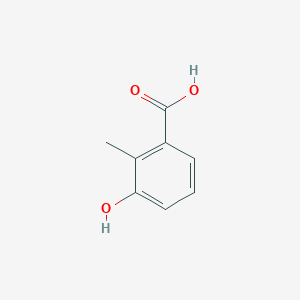
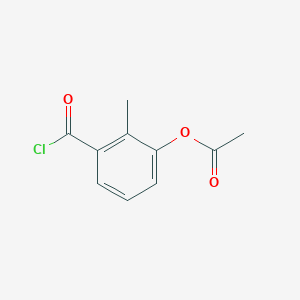
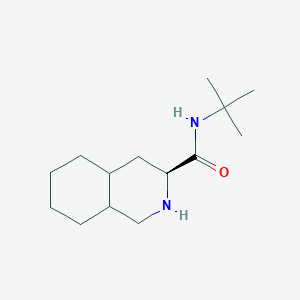
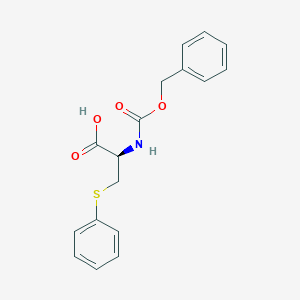
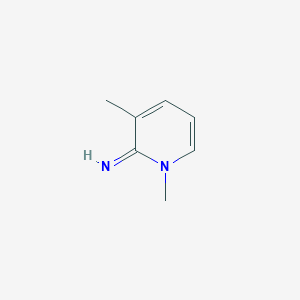
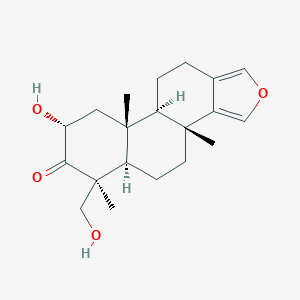
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
